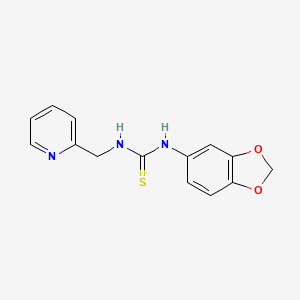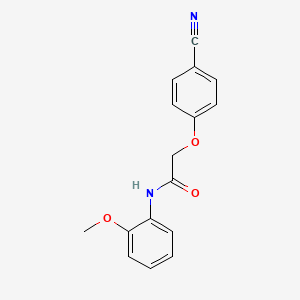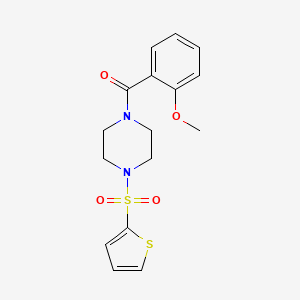
N-1,3-benzodioxol-5-yl-N'-(2-pyridinylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-N'-(2-pyridinylmethyl)thiourea, commonly known as BPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. BPTU belongs to the class of thiourea derivatives and possesses unique chemical and biological properties that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of BPTU involves the inhibition of thioredoxin reductase (TrxR), an enzyme that plays a crucial role in maintaining the redox balance in cells. BPTU binds to the active site of TrxR, leading to the depletion of intracellular thiols and the accumulation of reactive oxygen species (ROS). The accumulation of ROS triggers the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
BPTU has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, BPTU has been found to possess antioxidant and anti-inflammatory properties. BPTU has been shown to reduce oxidative stress and inflammation in various disease models, including Alzheimer's disease and Parkinson's disease. Furthermore, BPTU has been found to protect against ischemia-reperfusion injury in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTU has several advantages as a laboratory reagent. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. Furthermore, BPTU has been extensively characterized, and its biochemical and physiological effects are well-established. However, one of the limitations of BPTU is its potential toxicity at high concentrations. Therefore, careful dose optimization is necessary when using BPTU in laboratory experiments.
Direcciones Futuras
There are several future directions for research on BPTU. One potential application of BPTU is in the development of new drugs for the treatment of neurodegenerative diseases. BPTU has been shown to possess neuroprotective properties and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Furthermore, BPTU may have applications in the development of new drugs for the treatment of viral infections. BPTU has been found to inhibit the replication of several viruses, including HIV and hepatitis C virus. Therefore, further research is necessary to explore the full potential of BPTU in drug development.
Métodos De Síntesis
The synthesis of BPTU involves the reaction of 2-aminopyridine with 2-(1,3-benzodioxol-5-yl) ethyl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure BPTU. The synthesis of BPTU has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
BPTU has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of BPTU is in the development of new drugs for the treatment of cancer. BPTU has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, BPTU has been found to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c20-14(16-8-11-3-1-2-6-15-11)17-10-4-5-12-13(7-10)19-9-18-12/h1-7H,8-9H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBCUYUUANDJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(pyridin-2-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5703514.png)




![3-[(2,3-dimethoxybenzylidene)amino]-2-(2,3-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5703536.png)



![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5703583.png)


![4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5703606.png)
